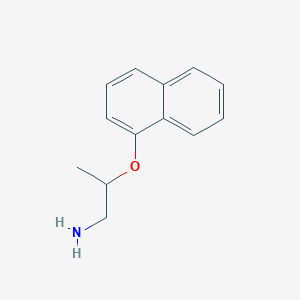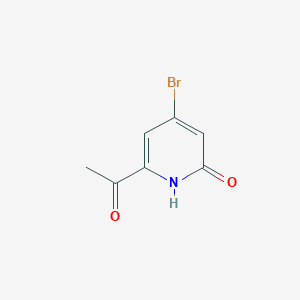
1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 6th position on the pyridine ring, along with an ethanone group at the 2nd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone typically involves the bromination of 6-hydroxypyridin-2-yl ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4th position. The process can be summarized as follows:
Starting Material: 6-hydroxypyridin-2-yl ethanone.
Reagent: Bromine (Br2).
Solvent: Acetic acid or another suitable solvent.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more sophisticated techniques to ensure high yield and purity, such as using catalysts or optimizing reaction conditions.
Chemical Reactions Analysis
1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 6-hydroxypyridin-2-yl ethanone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
1-(4-Bromo-6-hydroxypyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(2-bromo-5-hydroxypyridin-4-yl)ethan-1-one: Similar structure but with different positions of the bromine and hydroxyl groups.
1-(4-Bromo-2-hydroxyphenyl)ethanone: Contains a phenyl ring instead of a pyridine ring.
1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone: Different positions of the bromine and hydroxyl groups on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
6-acetyl-4-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)6-2-5(8)3-7(11)9-6/h2-3H,1H3,(H,9,11) |
InChI Key |
GYIDQOSPGWHFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Acetylamino)-5-(chloromethyl)phenyl]acetamide](/img/structure/B14861093.png)
![Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B14861098.png)

![[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14861109.png)

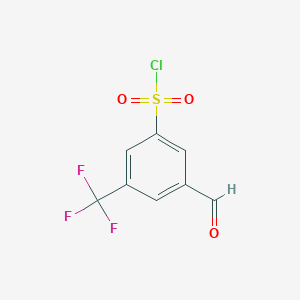
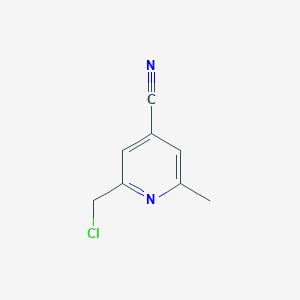
![(1S,4S,6R,9S,10R,13S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B14861131.png)
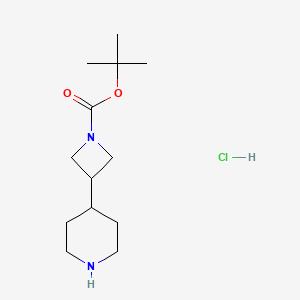
![(3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14861147.png)
![[4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]methanol hydrochloride](/img/structure/B14861150.png)
![N-(4-methylbenzyl)-5-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14861153.png)
